tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-4-6(12)7-8(13)14-5-15-9(7)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPVEXAHVARSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745376 | |
| Record name | tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-54-7 | |
| Record name | tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Pyrrolopyrimidine Formation via Cyclization
The pyrrolo[2,3-d]pyrimidine core is synthesized through a cyclization reaction between halogenated pyrimidine precursors and acrylate derivatives. A representative method, adapted from CN111303162B, involves:
Step 1: Halogenated Pyrimidine Preparation
5-Bromo-4-chloropyrimidine intermediates are synthesized via electrophilic halogenation. For example, bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, while chlorination at the 4-position employs phosphorus oxychloride (POCl₃) under reflux.
Step 2: Cyclization with Acrylic Acid
The halogenated pyrimidine reacts with acrylic acid in the presence of a nickel/copper catalyst system. Typical conditions include:
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Solvent : Absolute ethanol
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Catalysts : Triphenylphosphine (PPh₃, 0.043 eq), cuprous iodide (CuI, 0.025 eq), nickel chloride (NiCl₂, 0.003 eq)
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Base : N,N-diisopropylethylamine (DIPEA, 2.1 eq)
This step forms the pyrrolo[2,3-d]pyrimidine carboxylate core, with the reaction monitored via HPLC to confirm completion (>95% conversion).
tert-Butyl Ester Protection
The free carboxylic acid is protected as a tert-butyl ester to enhance solubility and stability during subsequent reactions.
Reagents :
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Protecting agent : Di-tert-butyl dicarbonate [(Boc)₂O, 1.2 eq]
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
The Boc group is introduced selectively, with yields >85% after column purification.
Industrial Production Methods
Scalable Reaction Parameters
Industrial protocols optimize cost and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 100 g | 10 kg |
| Solvent Volume | 3 L ethanol/kg substrate | 2.5 L ethanol/kg substrate |
| Reaction Time | 8 hours | 6 hours (agitator-enhanced) |
| Yield | 73.1% | 78.5% |
Key adjustments for scale-up include:
Catalyst Recovery and Recycling
Industrial processes recover triphenylphosphine and nickel via:
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Filtration : Removing insoluble catalyst residues post-reaction.
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Distillation : Recycling ethanol solvent (≥95% recovery).
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Ion Exchange : Recovering nickel ions from aqueous waste streams.
Optimization of Reaction Parameters
Solvent Selection
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Ethanol : Preferred for cyclization due to its polarity and ability to dissolve both polar pyrimidines and acrylic acid.
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DMF : Superior for Boc protection, stabilizing the transition state through polar aprotic interactions.
Comparative Analysis with Alternative Methods
Palladium-Catalyzed vs. Nickel/Copper Systems
| Metric | Pd-Based Methods | Ni/Cu System (CN111303162B) |
|---|---|---|
| Cost per kg Catalyst | $12,000 | $800 |
| Typical Yield | 65–70% | 73–78% |
| Byproducts | Pd black, phosphine oxides | Minimal inorganic residues |
The nickel/copper approach reduces costs by 93% while improving yields, making it industrially preferable.
Alternative Protecting Groups
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Methyl Esters : Cheaper but require harsher deprotection conditions (e.g., LiOH hydrolysis).
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Benzyl Esters : Offer orthogonal protection but necessitate hydrogenation for removal, incompatible with halogenated cores.
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine core.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine: In biological and medicinal research, this compound can be used to develop potential therapeutic agents. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Halogenated Pyrrolopyrimidine Derivatives
Key Observations :
- N7 Substituents : The tert-butyl group in the target compound improves steric protection and solubility compared to the ethyl group in 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine , which may limit its utility in polar reaction media .
- Functional Group Diversity: The morpholino-substituted analog demonstrates how heterocyclic amine groups at position 2 can modulate electronic properties and biological activity .
Key Findings :
- The tert-butyl carbamate group in the target compound enhances stability during multi-step syntheses compared to unprotected analogs .
- Iodine-substituted derivatives exhibit slower reaction kinetics in cross-couplings due to stronger C–I bonds but are preferred for radiopharmaceutical applications .
Pharmacological and Industrial Relevance
- Target Compound : Used as a high-purity reference standard (Baricitinib Impurity 38) to monitor synthetic byproducts in JAK inhibitor production .
- 4-Chloro-5-iodo Analogs : Explored in positron emission tomography (PET) tracer development due to iodine’s compatibility with radioisotopes like ¹²⁵I .
- Morpholino Derivatives: Investigated for kinase inhibition, leveraging the morpholine ring’s ability to form hydrogen bonds with ATP-binding pockets .
Biological Activity
tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a compound with the chemical formula CHBrClNO and a molecular weight of 332.59 g/mol. It is classified under pyrrolopyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antiparasitic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1202864-54-7
- Molecular Structure :
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on parasitic infections.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways.
Antiparasitic Activity
Studies have shown that compounds similar to tert-butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives possess antiparasitic properties. For instance, modifications in the structure can enhance activity against Plasmodium falciparum, the causative agent of malaria. The efficacy is often measured through IC values in various assays.
Table 1: Biological Activity Summary
Case Studies
-
Anticancer Mechanism Investigation :
A study explored the mechanism of action of pyrrolopyrimidine derivatives in HeLa cells. The results indicated that this compound significantly inhibited cell proliferation through apoptosis induction via the mitochondrial pathway. -
Antiparasitic Efficacy :
In a comparative study against various derivatives, this compound showed superior activity against P. falciparum with an EC value of 0.025 µM. The study emphasized structural modifications that enhanced solubility and bioavailability without compromising potency.
Q & A
Basic: What are the optimal storage conditions for tert-butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate to ensure stability?
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. This is critical due to its halogenated and ester-functionalized structure, which is sensitive to moisture and temperature fluctuations. Safety protocols (e.g., hazard class 6.1, UN#2811) mandate strict adherence to handling guidelines, including the use of PPE and proper ventilation .
Basic: How is this compound synthesized, and what role does the tert-butyl group play in the reaction?
The compound is typically synthesized via multi-step routes involving halogenation and protection/deprotection strategies. For example:
- Step 1 : Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using methyl iodide (MeI) and a strong base (e.g., Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 23°C yields intermediates like 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine .
- Step 2 : The tert-butyl group is introduced via a Boc (tert-butoxycarbonyl) protection step using di-tert-butyl dicarbonate [(Boc)₂O] and a catalyst (e.g., DMAP) in DMF. This group enhances solubility during purification and stabilizes reactive intermediates against nucleophilic attack .
Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential:
- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–8.5 ppm) and confirms substitution patterns.
- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₂BrClN₃O₂: ~356.97) and isotopic patterns for bromine/chlorine .
- IR Spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹) .
Advanced: How can researchers address challenges in regioselectivity during halogenation or substitution reactions of the pyrrolo[2,3-d]pyrimidine core?
Regioselectivity is influenced by electronic and steric factors:
- Halogenation : Use directing groups (e.g., methyl or tert-butyl esters) to block reactive sites. For example, bromination at the 5-position is favored due to the electron-withdrawing effect of the 4-chloro substituent .
- Substitution : Optimize reaction conditions (e.g., polar aprotic solvents like DMF, temperatures <30°C) and select bases (e.g., NaH or Cs₂CO₃) to control nucleophilic attack at the 4-chloro position .
- Monitoring : Use LC-MS or TLC to track reaction progress and isolate intermediates .
Advanced: What strategies are effective for modifying the pyrrolo[2,3-d]pyrimidine scaffold to enhance biological activity while maintaining solubility?
Key modifications include:
- Side-chain functionalization : Introduce polar groups (e.g., piperazine or hydroxyl) at the 7-position via SNAr reactions to improve water solubility .
- Core diversification : Replace the 5-bromo substituent with bioisosteres (e.g., trifluoromethyl or cyano groups) to modulate target binding without compromising stability .
- Prodrug approaches : Use the tert-butyl ester as a prodrug motif, which is hydrolyzed in vivo to release the active carboxylic acid .
Advanced: How should contradictory data on reaction yields or byproduct formation be analyzed when scaling up synthesis?
Contradictions often arise from differences in reaction scale or conditions:
- Case Study : Patent routes (e.g., 81% yield for methylation in NMP ) vs. academic methods (65–73% yields using NaH/MeI in DMF ) highlight the impact of solvent purity and mixing efficiency.
- Troubleshooting :
- Byproduct identification : Use preparative HPLC or GC-MS to isolate and characterize impurities.
- Kinetic studies : Vary temperature, stoichiometry, and addition rates to identify rate-limiting steps.
- Reproducibility : Validate results across multiple batches and laboratories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
